Welcome to the BenchChem Online Store!
molecular formula C7H11ClSSi B8657816 (3-Chlorothiophen-2-yl)trimethylsilane

(3-Chlorothiophen-2-yl)trimethylsilane

Cat. No. B8657816
M. Wt: 190.77 g/mol
InChI Key: MYECGOOHWUKLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05648502

Procedure details

To 3-chlorothiophene (5.0 g, 42.16 mmol), dissolved in 50 mL of tetrahydrofuran stirring at -72° C. (acetone/dry ice bath), was added 16.8 ml of 2.5M hexane solution of n-butyllithium over a 15 minute period. The reaction temperature was maintained below -70° C. during the addition. Soon after complete addition of the n-butyllithium a white precipitate formed. After 40 minutes of stirring below -70° C., 5.88 mL of chlorotrimethylsilane was slowly added over a 5 minute period. After addition the solution momentarily became clear before turning cloudy again by the formation of lithium chloride by-product. After 10 minutes the reaction solution was warmed to 0° C. At 0° C. 5 mL of water followed by 25 mL of brine was added to quench the reaction. The aqueous solution was then extracted with ethyl acetate (2×30 mL). The organic extract was dried (Na2SO4), filtered and evaporated to 8.0 g of title compound as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.88 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.CC(C)=O.C(=O)=O.C([Li])CCC.Cl[Si:20]([CH3:23])([CH3:22])[CH3:21].[Cl-].[Li+]>O1CCCC1.[Cl-].[Na+].O.O.CCCCCC>[CH3:21][Si:20]([CH3:23])([CH3:22])[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Cl:1] |f:1.2,5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
16.8 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CSC=C1
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
5.88 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Step Six
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 40 minutes of stirring below -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained below -70° C. during the addition
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
After addition the solution momentarily became clear
CUSTOM
Type
CUSTOM
Details
At 0° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with ethyl acetate (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 8.0 g of title compound as a clear oil

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C[Si](C=1SC=CC1Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.